molecular formula C8H4BrFN2O2 B2910647 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1279219-30-5

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2910647
CAS No.: 1279219-30-5
M. Wt: 259.034
InChI Key: MGXIGYUASCWVSB-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1322749-73-4, molecular formula: C₈H₅BrClFN₂O₂, molecular weight: 295.49) is a halogenated imidazo[1,2-a]pyridine derivative with a carboxylic acid functional group . This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its structure combines bromine (at position 6) and fluorine (at position 3), which enhance electronic and steric properties for targeted biological interactions. The hydrochloride salt form improves solubility and stability, with storage recommended at 2–8°C .

Properties

CAS No.

1279219-30-5

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.034

IUPAC Name

6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14)

InChI Key

MGXIGYUASCWVSB-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

While specific applications of "6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid" are not detailed in the provided search results, the information below provides an overview of related compounds and their potential uses, which may offer insights into the possible applications of the target compound.

Imidazo[1,2-a]pyridine Derivatives: Potential Applications

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocycles widely explored in pharmacological research due to their diverse biological activities . These compounds have demonstrated antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties . They have also been studied as β-amyloid formation inhibitors, GABA A, benzodiazepine receptor agonists, and cardiotonic agents . Several imidazo[1,2-a]pyridine-based drugs are currently in clinical use, including Zolpidem (hypnotic), Alpidem (non-sedative anxiolytic), Zolmidine (antiulcer agent), and Olprinone (phosphodiesterase III inhibitor for heart failure treatment) .

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives have shown potential as cholinesterase inhibitors, which is relevant to the treatment of Alzheimer’s disease . Researchers have synthesized and evaluated new imidazo[1,2-a]pyridine-based derivatives for their anti-cholinesterase activities . The presence of adamantyl, biphenyl, or phenyl moieties as side chains influences the inhibitory activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

  • AChE Inhibition: The biphenyl ring in imidazo[1,2-a]pyridine derivatives contributes to binding at both the catalytic active site and the peripheral anionic site through π···π and C-H···O interactions .
  • BChE Inhibition: Halogen···O interactions between a dichloro-substituted phenyl side chain and the acyl pocket of BChE contribute to BChE inhibitory effects .

Synthesis and Characterization

Imidazo[1,2-a]pyridine derivatives can be synthesized by reacting α-haloketones with 2-aminopyridines in a basic medium at ambient temperature . Spectroscopic methods such as FTIR can confirm the cyclization and presence of specific moieties . Key FTIR observations include:

  • N-H stretching bonds in the range of 3500–3300 cm-1, indicating the disappearance of primary amide .
  • Peaks at ~1370 and ~1200 cm-1, corresponding to the C-N stretching of imidazole .
  • Unsaturated C-H (pyridine) stretching near 3100 cm-1 .
  • Absorption bands for adamantyl, biphenyl, or phenyl moieties, depending on the side chains present .

Related Compounds

Other related compounds include:

  • 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 6-Bromoimidazo(1,2-a)pyridine-2-carboxylic acid
  • Imidazo[1,2-a]pyridine-2-carboxylic acid
  • This compound hydrochloride
  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 749849-14-7)

  • Molecular Weight : 241.04 (vs. 295.49 for the target compound).
  • Synthesis yields for brominated derivatives are typically moderate (e.g., 72% via condensation reactions) .

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 367500-94-5)

  • Key Differences : Fluorine’s smaller atomic radius and higher electronegativity alter electronic effects compared to bromine. This compound is more prone to decarboxylation under high-temperature conditions, a limitation mitigated in brominated analogs .

6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 1260784-00-6)

  • Structure : Bromine (position 6) and fluorine (position 8).

Functional Group Modifications

Ethyl 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3)

  • Structure : Ester derivative with bromine (position 6) and fluorine (position 8).
  • Molecular Weight : 287.07.
  • Key Differences : The ethyl ester group increases lipophilicity, enhancing membrane permeability but requiring hydrolysis to the carboxylic acid for pharmacological activity (prodrug strategy) .

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate (CAS: 353258-35-2)

  • Structure : Chlorine (position 8) and trifluoromethyl (position 6).
  • Molecular Weight : 282.60.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, altering electronic density and metabolic stability compared to bromine/fluorine combinations .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Molecular Weight Key Properties/Applications
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid HCl 1322749-73-4 Br (6), F (3) 295.49 High solubility (HCl salt), kinase inhibitor precursor
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid 749849-14-7 Br (6) 241.04 Moderate antimicrobial activity
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 367500-94-5 F (6) 180.12 Prone to decarboxylation
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 1260763-32-3 Br (6), F (8), ethyl ester 287.09 Prodrug with improved lipophilicity
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 1355171-48-0 Cl (3), CF₃ (6) 264.59 Kinase inhibition, enhanced selectivity

Biological Activity

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1322749-73-4) is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a unique imidazo-pyridine structure with the following characteristics:

  • Molecular Formula : C₈H₅BrClFN₂O₂
  • Molecular Weight : 295.49 g/mol
  • Structural Features : A bromine atom at the 6-position and a fluorine atom at the 3-position of the imidazo ring enhance its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural features may allow it to interact effectively with microbial enzymes or cellular targets, although specific mechanisms remain to be elucidated.

Anti-inflammatory Effects

Research indicates that compounds in this class may also possess anti-inflammatory properties. These effects could be linked to the compound's ability to inhibit certain inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Enzyme Inhibition

The compound is believed to inhibit key enzymes involved in cancer pathways and other diseases. Interaction studies have shown binding affinities with various biological targets, highlighting its potential as a therapeutic agent .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their activity:

  • Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase :
    • A study identified novel inhibitors against Trypanosoma brucei, with compounds demonstrating low toxicity to mammalian cells and effective growth inhibition at low concentrations (EC50 values around 22 nM) .
    • Although not directly tested on this compound, these findings suggest similar mechanisms could be explored for this compound.
  • Structure-Activity Relationship (SAR) :
    • The relationship between structural modifications and biological activity has been investigated in related imidazo-pyridine compounds. Variations in halogen positioning significantly affect reactivity and potency .
    • For instance, compounds with different halogen substitutions exhibited varied biological activities, indicating that further modification of this compound could enhance its efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Bromination and Fluorination : Utilizing specific reagents to introduce bromine and fluorine atoms at designated positions.
  • Carboxylation : Incorporating the carboxylic acid functional group through established organic reactions.

These methods ensure high yield and purity of the final product, suitable for biological testing .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acidSimilar halogenated imidazo structureDifferent halogen positioning affecting reactivity
5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acidLacks bromine substitutionPotentially different biological activity
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acidChlorine instead of bromineVariations in pharmacokinetics and toxicity

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